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Compound of Interest

Compound Name: 4-(2-chloroacetyl)benzonitrile

Cat. No.: B1594178 Get Quote

An In-depth Technical Guide to 4-(2-chloroacetyl)benzonitrile for Drug Discovery

Professionals

Introduction
4-(2-chloroacetyl)benzonitrile, also known as 4-cyanophenacyl chloride, is a bifunctional

crystalline solid of significant interest in medicinal chemistry and drug development. Its

molecular architecture, featuring a reactive α-chloro ketone (a chloroacetyl group) and a

versatile nitrile moiety on a benzene scaffold, establishes it as a valuable intermediate for

constructing complex heterocyclic systems. The electrophilic nature of the chloroacetyl group

makes it a prime target for nucleophilic substitution, while the nitrile group offers a handle for

further chemical transformations such as hydrolysis to carboxylic acids or reduction to primary

amines.

This dual reactivity is expertly leveraged in the synthesis of advanced pharmaceutical agents.

Most notably, it serves as a critical starting material for the construction of the thiazole ring in

isavuconazole, a broad-spectrum triazole antifungal agent.[1] This guide provides an in-depth

overview of its chemical properties, a robust laboratory-scale synthesis protocol, key synthetic

applications, and essential safety and handling information for researchers, scientists, and drug

development professionals.
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The fundamental properties of 4-(2-chloroacetyl)benzonitrile are summarized below. These

properties are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

Property Value Source(s)

CAS Number 40805-50-3 [2][3][4][5]

Molecular Formula C₉H₆ClNO [2][5]

Molecular Weight 179.61 g/mol [3]

IUPAC Name 4-(2-chloroacetyl)benzonitrile [5]

Synonyms
4-Cyanophenacyl chloride, α-

Chloro-4'-cyanoacetophenone
[2]

Appearance
Solid (typically white to off-

white)
[6]

Boiling Point 340.1 °C at 760 mmHg [2]

Density 1.26 g/cm³ [2]

| Flash Point | 159.5 °C |[2] |

Analytical Characterization
Confirming the identity and purity of 4-(2-chloroacetyl)benzonitrile is critical. Below are the

expected spectroscopic signatures.

Table 2: Spectroscopic Data
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Technique Expected Data Source(s)

¹H NMR

In CDCl₃, the spectrum is
expected to show a
characteristic AB quartet
for the aromatic protons (δ
≈ 7.8-8.1 ppm) and a sharp
singlet for the methylene
protons (CH₂) adjacent to
the carbonyl and chlorine
(δ ≈ 4.5 ppm). This is
analogous to the reported
spectrum of the bromo-
variant.

¹³C NMR

Spectra are available for

review in public databases.

Expected signals include those

for the nitrile (C≡N), carbonyl

(C=O), methylene (-CH₂Cl),

and four distinct aromatic

carbons.

[7]

Mass Spec (MS)

The mass spectrum will show

the molecular ion peak

corresponding to its exact

mass (179.01 g/mol ).

[5]

| Infrared (IR) | Key stretches include a strong absorption for the C=O group (around 1700

cm⁻¹) and the C≡N group (around 2230 cm⁻¹). |[5] |

Synthesis and Purification
While commercially available, 4-(2-chloroacetyl)benzonitrile can be readily prepared in a

laboratory setting via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic

substitution involves the reaction of benzonitrile with chloroacetyl chloride using a strong Lewis

acid catalyst.
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Causality of Experimental Design
The Friedel-Crafts acylation is the method of choice due to its directness and efficiency.

Reactants: Benzonitrile is used as the aromatic substrate. The nitrile group is a meta-director

and deactivating, which can make the reaction slower than with benzene itself, but the para-

product is still readily formed. Chloroacetyl chloride serves as the acylating agent, providing

the required chloroacetyl moiety.

Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates with the

chloroacetyl chloride to form a highly electrophilic acylium ion (or a reactive complex), which

is necessary to overcome the aromaticity of the benzonitrile ring. Unlike in catalytic

alkylations, the AlCl₃ catalyst forms a strong complex with the resulting ketone product,

deactivating it and preventing further reactions. This is a self-validating aspect of the protocol

that prevents over-acylation. Consequently, the catalyst must be used in stoichiometric

amounts or greater.

Solvent: A non-reactive, inert solvent like dichloromethane (DCM) or carbon disulfide is

typically used to dissolve the reactants without participating in the reaction.

Workup: The reaction is quenched by carefully adding it to ice-cold acid (e.g., HCl). This

serves two purposes: it hydrolyzes the aluminum chloride catalyst and breaks the AlCl₃-

ketone complex, liberating the final product.
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Caption: Workflow for the synthesis of 4-(2-chloroacetyl)benzonitrile.

Step-by-Step Synthesis Protocol
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

Solvent: Add anhydrous dichloromethane (DCM) via cannula and cool the resulting

suspension to 0 °C in an ice bath.

Acyl Chloride Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred

suspension via the dropping funnel, maintaining the temperature at 0 °C.
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Substrate Addition: After the addition is complete, add benzonitrile (1.0 eq) dropwise over 30

minutes. Ensure the internal temperature does not rise significantly.

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer

Chromatography (TLC).

Quench: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly

exothermic.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash successively with water, a saturated sodium

bicarbonate (NaHCO₃) solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol
The crude 4-(2-chloroacetyl)benzonitrile can be purified by recrystallization.

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or

isopropanol.

Allow the solution to cool slowly to room temperature.

Further cool the solution in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry under vacuum.

Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(2-chloroacetyl)benzonitrile stems from its two distinct reactive sites,

allowing for sequential and regioselective modifications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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